Molecular Weight and Lipophilicity Differentiation vs. Non-Methoxylated Parent Compound
The target compound (CAS 1427378-54-8) has a molecular weight of 232.23 g/mol, compared to 202.21 g/mol for the non-methoxylated parent compound 3-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS 628297-55-2) . The addition of the 4-methoxy group increases the molecular weight by 30.02 g/mol (14.9% increase) and introduces a hydrogen bond acceptor and electron-donating substituent. This modification is predicted to increase the cLogP by approximately 0.3–0.5 log units, based on the Hansch π constant for methoxy substitution (+0.12 to +0.25) and the impact of the heterocyclic scaffold [1]. Such differences directly influence passive membrane permeability, CYP450 metabolism, and plasma protein binding in drug discovery programs.
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Molecular Weight: 232.23 g/mol; Methoxy group contributes +30.02 Da and an estimated +0.3–0.5 to cLogP |
| Comparator Or Baseline | 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid (CAS 628297-55-2): Molecular Weight 202.21 g/mol; no methoxy contribution |
| Quantified Difference | ΔMW = +30.02 g/mol (14.9% increase); Estimated ΔcLogP ≈ +0.3–0.5 |
| Conditions | Physicochemical property comparison; cLogP estimated from group contribution method (Hansch π constants) |
Why This Matters
For procurement decisions, selecting the correct molecular weight and lipophilicity profile is essential for maintaining consistent ADME properties across a lead optimization series; substituting the non-methoxylated analog introduces a significant physicochemical deviation that invalidates SAR continuity.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (π constant for OCH3 on aromatic ring: +0.12 to +0.25). View Source
